molecular formula C11H16ClNO B2669739 2-(Piperidin-4-yl)phenol hydrochloride CAS No. 1616370-88-7

2-(Piperidin-4-yl)phenol hydrochloride

Cat. No.: B2669739
CAS No.: 1616370-88-7
M. Wt: 213.71
InChI Key: FMENPZXRSKCMHC-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)phenol hydrochloride is a chemical compound that features a piperidine ring attached to a phenol group, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)phenol hydrochloride typically involves the reaction of 4-piperidone with phenol under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating steps such as recrystallization and purification through chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)phenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-4-yl)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, while the piperidine ring can interact with receptors or enzymes, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yl)phenol hydrochloride is unique due to the combination of the piperidine and phenol moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its individual components .

Properties

IUPAC Name

2-piperidin-4-ylphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMENPZXRSKCMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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